molecular formula C44H32CoN8 B11929678 cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

Cat. No.: B11929678
M. Wt: 731.7 g/mol
InChI Key: MKDNQHGERDVCPS-UHFFFAOYSA-N
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Description

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is a porphyrin-based complex with cobalt at its centerThe molecular formula of this compound is C44H32CoN8, and it has a molecular weight of 731.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline typically involves the following steps:

    Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and benzaldehyde derivatives.

    Substitution with Aminophenyl Groups: The porphyrin ring is then substituted with aminophenyl groups through a nucleophilic aromatic substitution reaction.

    Coordination of Cobalt Ion: The final step involves the coordination of the cobalt ion to the porphyrin ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cobalt(III) complexes.

    Reduction: Reduction reactions can convert cobalt(III) complexes back to cobalt(II).

    Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride; aqueous or organic solvents; room temperature.

    Substitution: Acyl chlorides, sulfonyl chlorides; organic solvents; room temperature to reflux conditions.

Major Products

    Oxidation: Cobalt(III) complexes.

    Reduction: Cobalt(II) complexes.

    Substitution: Substituted porphyrin derivatives.

Scientific Research Applications

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the development of sensors and optoelectronic devices due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline involves the coordination of the cobalt ion to various molecular targets. The porphyrin ring facilitates electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Cobalt(2+);2-[10,15,20-tris(2-aminophenyl)porphyrin-22,23-diid-5-yl]aniline: Similar structure but with 2-aminophenyl groups instead of 4-aminophenyl groups.

    5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine: Lacks the cobalt ion but has a similar porphyrin structure.

Uniqueness

Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is unique due to its specific substitution pattern and the presence of the cobalt ion. This combination imparts distinct catalytic and photophysical properties, making it valuable for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C44H32CoN8

Molecular Weight

731.7 g/mol

IUPAC Name

cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline

InChI

InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2

InChI Key

MKDNQHGERDVCPS-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)N)C=C5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Co+2]

Origin of Product

United States

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